molecular formula C18H20N6O B5538806 N-isopropyl-N'-{4-[4-methyl-6-(4H-1,2,4-triazol-4-yl)pyridin-3-yl]phenyl}urea

N-isopropyl-N'-{4-[4-methyl-6-(4H-1,2,4-triazol-4-yl)pyridin-3-yl]phenyl}urea

Cat. No. B5538806
M. Wt: 336.4 g/mol
InChI Key: SCSIFVZIAAXNKU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-isopropyl-N'-{4-[4-methyl-6-(4H-1,2,4-triazol-4-yl)pyridin-3-yl]phenyl}urea involves various chemical reactions, highlighting the diverse methods employed to create such complex molecules. For instance, Gui-rong (2002) elaborates on a synthesis approach involving the addition reaction of 4-methyl isocyanate and 5-amino-1,2,4-triazole, yielding a 75% yield and providing a foundational technique for producing similar compounds (Gui-rong, 2002).

Molecular Structure Analysis

The structural characterization of molecules closely related to N-isopropyl-N'-{4-[4-methyl-6-(4H-1,2,4-triazol-4-yl)pyridin-3-yl]phenyl}urea, such as N-(2,6-difluorobenzoyl)-N'-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea, reveals significant insights into their molecular geometry. Song et al. (2008) used X-ray crystallography, NMR, MS, and IR techniques to elucidate the structure, demonstrating the compound's planar urea scaffold due to intramolecular N–H···O hydrogen bonding (Song et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving urea derivatives exhibit a range of outcomes based on the reactants and conditions applied. Yamanaka et al. (1979) studied the reaction of 4-alkoxypyrimidine 1-oxides with phenyl isocyanate, leading to products like 2-anilino-4-ethoxy-6-methylpyrimidine, showcasing the versatility of urea compounds in chemical synthesis (Yamanaka et al., 1979).

Scientific Research Applications

Synthesis and Characterization

Chemical synthesis of pyrimidine and pyridine derivatives, including the reaction dynamics with phenyl isocyanate and phenyl isothiocyanate, forms a base for understanding the chemical behavior and potential applications of N-isopropyl-N'-{4-[4-methyl-6-(4H-1,2,4-triazol-4-yl)pyridin-3-yl]phenyl}urea. These reactions often lead to compounds with potential biological activities or materials with specific physical properties (Yamanaka et al., 1979).

Biological Activity

Several studies have explored the biological activity of pyridine and pyrimidine derivatives, especially focusing on their role as cytokinins or in enhancing adventitious root formation in plants. The synthesis and evaluation of N-(4-methyl phenyl)-N~1-(1,2,4-triazoly)urea compounds and their preliminary cytokinin activity demonstrate the potential agricultural and biological significance of these compounds (Feng Gui-rong, 2002).

Molecular Structures and Complexation

Research into the complexation and molecular structure of pyridine-substituted urea derivatives reveals the potential for creating metallo-supramolecular macrocycles. These structures are significant for understanding the chemical and physical properties of new materials and their potential applications in various fields, including catalysis, materials science, and nanotechnology (Troff et al., 2012).

properties

IUPAC Name

1-[4-[4-methyl-6-(1,2,4-triazol-4-yl)pyridin-3-yl]phenyl]-3-propan-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O/c1-12(2)22-18(25)23-15-6-4-14(5-7-15)16-9-19-17(8-13(16)3)24-10-20-21-11-24/h4-12H,1-3H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCSIFVZIAAXNKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C2=CC=C(C=C2)NC(=O)NC(C)C)N3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-isopropyl-N'-{4-[4-methyl-6-(4H-1,2,4-triazol-4-yl)pyridin-3-yl]phenyl}urea

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